[(2R)-3,3-dimethyloxiran-2-yl]methanol
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Overview
Description
[(2R)-3,3-dimethyloxiran-2-yl]methanol is a chemical compound with the molecular formula C5H10O2 and a molecular weight of 102.13 g/mol . It is also known by its IUPAC name, ®-(3,3-dimethyloxiran-2-yl)methanol . This compound is characterized by the presence of an oxirane (epoxide) ring and a hydroxyl group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
[(2R)-3,3-dimethyloxiran-2-yl]methanol can be synthesized through several methods. One common approach involves the epoxidation of 3,3-dimethyl-2-butanol using a suitable oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions . The reaction typically proceeds at low temperatures to ensure selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale-up the process. The use of catalysts and advanced purification techniques ensures high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
[(2R)-3,3-dimethyloxiran-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions to form a variety of products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as amines, thiols, and halides can react with the epoxide ring under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield aldehydes or ketones, while nucleophilic substitution of the epoxide ring can produce a wide range of substituted alcohols .
Scientific Research Applications
[(2R)-3,3-dimethyloxiran-2-yl]methanol has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of [(2R)-3,3-dimethyloxiran-2-yl]methanol involves its interaction with various molecular targets and pathways. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on enzymes and other biomolecules, leading to inhibition or modification of their activity . The hydroxyl group can participate in hydrogen bonding and other interactions that influence the compound’s biological activity .
Comparison with Similar Compounds
[(2R)-3,3-dimethyloxiran-2-yl]methanol can be compared with other similar compounds, such as:
(2R)-2,3-Epoxy-3-methyl-1-butanol: Similar in structure but with different stereochemistry and reactivity.
®-dimethylglicidol: Another epoxide-containing compound with distinct applications and properties.
(2R)-3-methyl-2,3-epoxybutan-1-ol: Shares the epoxide ring but differs in the position of the hydroxyl group.
These comparisons highlight the unique reactivity and versatility of this compound in various chemical and biological contexts .
Properties
CAS No. |
62748-09-8 |
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Molecular Formula |
C5H10O2 |
Molecular Weight |
102.1 |
Purity |
95 |
Origin of Product |
United States |
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